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DTBNpP Palladacycle Gen. 3

Cat. No.: B14124060
M. Wt: 587.1 g/mol
InChI Key: UMRSYNNAYIQDAJ-UHFFFAOYSA-N
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Description

Significance of Palladium Catalysis in Organic Synthesis

Palladium catalysis has become an indispensable tool in modern organic synthesis, fundamentally changing the approach to creating complex molecules. numberanalytics.comnumberanalytics.com Its versatility and high functional group tolerance have made it a cornerstone in the pharmaceutical, agrochemical, and materials science industries. rsc.orgcaltech.edu Palladium-catalyzed reactions, particularly cross-coupling reactions, enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and selectivity. rsc.orgsigmaaldrich.com These processes often proceed under mild conditions, allowing for the synthesis of highly functionalized molecules that were previously difficult to access. rsc.orgcaltech.edu The power of palladium catalysis lies in its ability to facilitate a catalytic cycle, typically involving oxidative addition, transmetalation, and reductive elimination, utilizing either palladium(0) or palladium(II) species. numberanalytics.com This has made it a key technology in the production of numerous pharmaceuticals and natural products. numberanalytics.comnumberanalytics.com

Evolution of Palladium Precatalysts

The effectiveness of palladium-catalyzed reactions is highly dependent on the generation of the active Pd(0) species. sigmaaldrich.com The use of well-defined precatalysts, which are stable compounds that readily convert to the active catalyst under reaction conditions, has been a significant advancement. sigmaaldrich.comacs.org These precatalysts offer advantages over traditional palladium sources by providing better control over the ligand-to-palladium ratio, leading to higher activity, shorter reaction times, and lower catalyst loadings. sigmaaldrich.comsigmaaldrich.com

Palladacycles are organopalladium compounds containing a carbon-palladium bond within a cyclic structure, stabilized by an intramolecular donor atom. wikipedia.orghbni.ac.in First reported in the 1960s, their potential as catalyst precursors gained significant attention in the 1990s with the development of Herrmann's catalyst, a palladacycle derived from tris(o-tolyl)phosphine. wikipedia.org These compounds proved to be effective precatalysts for various cross-coupling reactions, including the Heck, Suzuki, and Buchwald-Hartwig reactions. wikipedia.orghbni.ac.in Their stability to air and moisture made them attractive alternatives to in-situ generated catalysts. acs.org

The research group of Stephen L. Buchwald has developed a series of highly active and versatile palladacycle precatalysts. sigmaaldrich.com These are often categorized into "generations," with each new generation offering improvements in stability, activity, and ease of activation. sigmaaldrich.comsigmaaldrich.com The activation for the first five generations involves deprotonation of the biaryl amine, which leads to reductive elimination and the formation of the active LPd(0) species. sigmaaldrich.com

First Generation (G1): These precatalysts are based on a 2-(dialkylphosphino)phenethylamine backbone. They form active catalysts upon deprotonation with a base, showing high activity even at low temperatures. sigmaaldrich.comsigmaaldrich.com

Second Generation (G2): The G2 precatalysts replaced the phenethylamine (B48288) backbone with a 2-aminobiphenyl (B1664054) scaffold. sigmaaldrich.comsigmaaldrich.com This modification allows for the generation of the active Pd(0) species at room temperature using weaker bases like carbonates or phosphates, making them particularly effective for Suzuki-Miyaura couplings. sigmaaldrich.comsigmaaldrich.com

Third Generation (G3): A key innovation in G3 precatalysts was the replacement of the chloride ligand with a non-coordinating methanesulfonate (B1217627) (OMs) anion. sigmaaldrich.comnih.gov This change resulted in precatalysts with improved solubility and solution stability. sigmaaldrich.comnih.gov The G3 precatalysts, such as DTBNpP Palladacycle Gen. 3 , are highly versatile, accommodating bulky and electron-rich phosphine (B1218219) ligands and exhibiting long lifetimes in solution. sigmaaldrich.comsigmaaldrich.com They are known for their rapid activation under mild conditions, which permits lower catalyst loadings and shorter reaction times. matthey.com

Later Generations (G4, G5, G6): To address rare cases of catalyst inhibition by the carbazole (B46965) byproduct formed during G3 activation, subsequent generations were developed. sigmaaldrich-jp.com G4 and G5 precatalysts feature methylated and arylated amino groups, respectively, on the aminobiphenyl scaffold, which enhances solubility while maintaining high activity. sigmaaldrich-jp.com G6 precatalysts are fundamentally different, existing as oxidative addition complexes (OACs), which are already in the Pd(II) state post-oxidative addition, offering another streamlined entry into the catalytic cycle. sigmaaldrich.com

GenerationKey Structural FeatureActivation ConditionsAdvantages
G1Phenethylamine BackboneRequires base (e.g., amide, alkoxide)Easy generation of active Pd(0); active at low temperatures. sigmaaldrich.comsigmaaldrich.com
G22-Aminobiphenyl BackboneRoom temperature with weak bases (e.g., phosphates, carbonates). sigmaaldrich.comImproved activation conditions; adept at Suzuki-Miyaura couplings. sigmaaldrich.com
G3Methanesulfonate (OMs) AnionMild conditions, rapid activation. matthey.comVersatile, accommodates bulky ligands, long solution life, highly soluble. sigmaaldrich.comsigmaaldrich.com
G4/G5Modified Aminobiphenyl (N-Methyl/N-Aryl)Similar to G3Circumvents potential carbazole inhibition; higher solubility. sigmaaldrich-jp.com

The ligand bound to the palladium center is crucial for the precatalyst's performance. rsc.org The Buchwald-type biarylphosphine ligands are electron-rich and sterically demanding, which are key features for promoting the critical steps of the catalytic cycle. sigmaaldrich.comsigmaaldrich.com

The design of the phosphine ligand, such as the di-tert-butylneopentylphosphine (B1584642) (DTBNpP) in the titular compound, directly influences the catalyst's scope, stability, and reactivity. sigmaaldrich.comrsc.org Bulky ligands can facilitate the formation of highly active monoligated L1Pd(0) species, which are often the true catalytic species. acs.org The steric and electronic properties of the ligand must be finely tuned to balance the rates of oxidative addition and reductive elimination, which are essential for an efficient catalytic turnover. rsc.org The ability to systematically modify the ligand structure has been a driving force in expanding the utility of palladium catalysis to increasingly challenging chemical transformations. rsc.org

Properties of this compound
PropertyValue
Full Chemical NameMethanesulfonato(di-t-butylneopentylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II). alfa-chemistry.comchemscene.comchemicalbook.com
Synonym[this compound]. chemscene.com
CAS Number1507403-89-5. alfa-chemistry.comchemscene.com
Molecular FormulaC26H43NO3PPdS. alfa-chemistry.com
AppearanceWhite to off-white powder. alfa-chemistry.com
Key FeaturesAir, moisture, and thermally stable; highly soluble in common organic solvents. sigmaaldrich.commatthey.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43NO3PPdS- B14124060 DTBNpP Palladacycle Gen. 3

Properties

Molecular Formula

C26H43NO3PPdS-

Molecular Weight

587.1 g/mol

IUPAC Name

ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C13H29P.C12H10N.CH4O3S.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h10H2,1-9H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

UMRSYNNAYIQDAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

Synthesis and Structural Aspects of Dtbnpp Palladacycle Gen. 3 Precatalysts

Synthetic Methodologies for DTBNpP Palladacycle Gen. 3

The development of third-generation palladacycle precatalysts was driven by the need for more stable and versatile catalytic systems. psu.edu A key innovation in their synthesis is the use of a non-coordinating methanesulfonate (B1217627) (mesylate) ligand instead of the chloride ligand found in previous versions. rsc.orgpsu.edu This modification results in precatalysts with enhanced solution stability and allows for preparation with a wider array of phosphine (B1218219) ligands. rsc.org

The synthesis of the this compound is designed to be modular and efficient. A central strategy involves the preparation of a common dimeric intermediate, a µ-OMs (methanesulfonate) dimer, from which various phosphine-ligated precatalysts can be generated in consistently high yields. psu.edu This approach simplifies the incorporation of sterically demanding and electronically diverse ligands like Di(tert-butyl)neopentylphosphine (DTBNpP).

The general synthetic route involves the reaction of the µ-OMs palladium dimer with the desired phosphine ligand, in this case, DTBNpP. psu.edu This ligand exchange protocol facilitates the creation of a library of precatalysts from a single, stable precursor, which is a significant advantage over methods requiring the synthesis of each complex from basic starting materials. psu.edumit.edu The resulting Gen. 3 palladacycles, featuring the 2-aminobiphenyl (B1664054) scaffold, are air-stable solids, a crucial feature for practical handling and application in both academic and industrial settings. rsc.orgua.edunih.gov

A significant advantage of the synthetic route for Gen. 3 precatalysts is its demonstrated scalability. The common µ-OMs dimer intermediate has been successfully synthesized on a 400-gram scale, underscoring the practicality and economic viability of this methodology for large-scale chemical production. psu.edu The use of pre-formed, air-stable palladacycles circumvents many issues associated with generating active catalysts in situ, such as the handling of pyrophoric free phosphine ligands and inconsistencies in catalyst activation. acs.org This robustness and ease of handling make this compound highly attractive for process chemistry operations where reliability and safety are paramount. acs.org

Coordination Chemistry and Ligand Properties of DTBNpP in Palladium Systems

The catalytic efficacy of palladium complexes is profoundly influenced by the steric and electronic properties of their supporting ligands. Di(tert-butyl)neopentylphosphine (DTBNpP) is a bulky, electron-rich alkylphosphine that has proven to be a highly effective ligand in a variety of palladium-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Hartwig-Buchwald couplings. acs.orgua.edu

The structure of DTBNpP is characterized by the presence of two bulky tert-butyl groups and one neopentyl group attached to the phosphorus atom. This substitution pattern imparts significant steric bulk, which is a key factor in its performance.

Steric Properties: The steric demand of a phosphine ligand is often quantified by its cone angle. Replacing a tert-butyl group with a neopentyl group significantly increases the steric hindrance around the metal center. ua.eduorganic-chemistry.org The calculated cone angle for DTBNpP is substantial, reported to be over 180°, and is crucial for its catalytic activity. organic-chemistry.org This large steric profile is believed to promote the formation of the active, monoligated L-Pd(0) species, which is essential for many catalytic cycles. nih.gov Studies have shown that for the Hartwig-Buchwald amination of aryl bromides, the increased steric demand of DTBNpP leads to higher catalyst activity compared to the less bulky tri(tert-butyl)phosphine (TTBP). organic-chemistry.orgacs.org

Electronic Properties: DTBNpP is a strongly σ-donating ligand, a common characteristic of trialkylphosphines. nsf.gov However, the replacement of a tert-butyl group with a neopentyl group slightly reduces the ligand's electron-donating ability. organic-chemistry.org This electronic modulation can influence catalytic performance. For instance, while the steric bulk of DTBNpP is advantageous for the coupling of aryl bromides, its electronic properties become more critical for the activation of more challenging substrates like aryl chlorides. organic-chemistry.org

Table 1: Steric and Electronic Properties of DTBNpP and Related Phosphine Ligands
LigandCalculated Cone Angle (°)Relative Electron-Donating AbilityKey Performance Characteristic
P(t-Bu)₃ (TTBP)~182HighEffective, but can be outperformed by DTBNpP for aryl bromides. organic-chemistry.orgacs.org
P(t-Bu)₂Np (DTBNpP)>190Slightly lower than TTBPEnhanced activity for aryl bromides due to increased sterics. organic-chemistry.org
P(t-Bu)Np₂Larger than DTBNpPLower than DTBNpPShows largest steric demand in square planar Pd(II) complexes. nsf.govnih.gov
PNp₃Largest (in linear Pd(0))Lower than DTBNpPShows smallest steric demand in square planar Pd(II) complexes due to conformational changes. nsf.govnih.gov

The interaction between the DTBNpP ligand and the palladium center is dynamic, involving binding equilibria and conformational flexibility that are dependent on the metal's coordination environment. nsf.govnih.gov

Studies on a series of neopentyl-substituted phosphine ligands have revealed that their steric presence changes significantly with the coordination number of the palladium atom. ua.edunsf.govnih.gov In linear palladium(0) complexes, the steric demand increases as tert-butyl groups are sequentially replaced by neopentyl groups (P(t-Bu)₂Np < P(t-Bu)Np₂ < PNp₃). nsf.govnih.gov However, in square planar palladium(II) complexes, this trend is disrupted. A significant conformational change in ligands like trineopentylphosphine (PNp₃) leads to it having the smallest steric parameters in this geometry, while P(t-Bu)Np₂ exhibits the largest steric demand. nsf.govnih.gov

This conformational adaptability is crucial for the catalytic cycle, which involves transitions between different oxidation states and coordination geometries of the palladium center. The equilibrium for the coordination of a free phosphine ligand to a dimeric palladium(II) complex was found to follow the trend of steric parameters observed for square planar complexes. nsf.govnih.gov This indicates a direct relationship between the ligand's conformation, its steric footprint in a specific geometry, and its binding affinity. nih.govlibretexts.org

Compound Names

Abbreviation/Common NameFull Chemical Name
This compoundMethanesulfonato(di-t-butylneopentylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
DTBNpPDi(tert-butyl)neopentylphosphine
TTBPTri(tert-butyl)phosphine
P(t-Bu)Np₂tert-Butyldineopentylphosphine
PNp₃Trineopentylphosphine
µ-OMsMethanesulfonate

Mechanistic Investigations of Dtbnpp Palladacycle Gen. 3 Activation and Catalysis

Precatalyst Activation Pathways

The generation of the active monoligated Pd(0) species from a Pd(II) precatalyst fundamentally requires a two-electron reduction at the metal center. One of the principal mechanisms to achieve this is through reductive elimination. nih.gov For palladacycle precatalysts, this process is typically initiated by a base and can involve an intermediate that facilitates the elimination. For instance, in related systems, an amine adduct of the palladacycle can be deprotonated by a base to form a palladium amido intermediate. nsf.gov This intermediate then undergoes reductive elimination of an aryl amine, generating the desired active (DTBNpP)Pd(0) species. nsf.gov The steric bulk and strong σ-donating character of the DTBNpP ligand are crucial, as they promote the reductive elimination step necessary to form the catalytically competent L₁Pd(0) species. nih.govacs.org This highly reactive, coordinatively unsaturated 12-electron species is primed for the subsequent steps of the catalytic cycle. nih.govnsf.govacs.org

The conditions under which the precatalyst is activated have a profound impact on the efficiency of active species generation. Specific additives and the choice of solvent can dictate the dominant activation pathway and suppress competitive deactivation routes.

Activators: Enolizable ketones have been identified as highly effective activators for [(DTBNpP)PdCl₂]₂-type precatalysts in the presence of a strong base such as sodium tert-butoxide (NaO-t-Bu). nsf.govresearchgate.net Studies show that ketones like acetone (B3395972), 3-pentanone (B124093), and mesityl oxide can reduce the Pd(II) precatalyst to the active Pd(0)(DTBNpP)₂ complex. nsf.govresearchgate.net 3-Pentanone, in particular, has been shown to be a superior activator. nsf.govua.edu In the presence of NaO-t-Bu and 3-pentanone, the precatalyst undergoes complete and rapid conversion to Pd(DTBNpP)₂ within minutes at room temperature. nsf.gov The effectiveness of these ketone activators generally correlates with the rapid and clean formation of the Pd(0) species. nsf.gov

Table 1: Effect of Ketone Activators on N-Arylation Yield
EntryActivatorTemperature (°C)Yield (%)Source
1None407 nsf.gov
2Acetone2242 nsf.gov
3Acetone40100 nsf.gov
43-Pentanone2299 nsf.gov
52,4-Dimethyl-3-pentanone2224 nsf.gov

Solvents: The solvent system plays a critical role in directing the activation pathway. For Suzuki cross-coupling reactions using [(DTBNpP)PdCl₂]₂, catalyst systems in toluene (B28343)/water mixtures show significantly higher activity than those in acetonitrile/water. ua.eduresearchgate.net In toluene, the precatalyst cleanly converts to the active Pd(0) species without the formation of competitive side products. ua.eduresearchgate.net This improved selectivity for the active species in toluene allows for catalyst loadings to be reduced substantially while maintaining high reaction yields. ua.edu

During the activation phase, the intended reduction to the active Pd(0) species can compete with side reactions that form catalytically inactive or poorly active palladium complexes. A primary deactivation pathway for DTBNpP-based systems involves ligand metalation. ua.edu In the presence of a base, C-H activation of a neopentyl group on the phosphine (B1218219) ligand can occur, leading to the formation of a [(κ²-P,C-DTBNpP)PdX]₂ palladacycle. ua.eduresearchgate.net This palladacycle exhibits low catalytic activity, and its formation represents a significant catalyst deactivation route. ua.eduresearchgate.net

This deactivation is particularly problematic in acetonitrile/water solvent systems. ua.eduresearchgate.net However, the pathway can be largely circumvented by using solvents like toluene, where the clean formation of the active Pd(0) species is favored. ua.eduresearchgate.net Furthermore, the use of ketone activators like acetone can also suppress this deactivation, as the displacement of the DTBNpP ligand to form a phosphorus-free palladium intermediate occurs much faster than the base-promoted ligand metalation. nsf.gov Certain substrates, such as the unhindered aniline, have also been found to promote the decomposition of catalytic intermediates into inactive palladacycles. ua.edu

Detailed Catalytic Cycle Analysis

Once the active L-Pd(0) species is generated, it enters the catalytic cycle, which for cross-coupling reactions, classically involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org The unique steric and electronic properties of the DTBNpP ligand influence each of these fundamental steps.

Oxidative addition is the first committed step in the catalytic cycle, involving the insertion of the monoligated Pd(0) species into the aryl-halide bond. nih.govacs.org This step is often rate-limiting, particularly for less reactive aryl chlorides. nih.govua.edu The significant steric demand and strong electron-donating nature of the DTBNpP ligand are critical for promoting this step. acs.org Bulky phosphine ligands favor the formation of coordinatively unsaturated, 12-electron L₁Pd(0) complexes, which are highly reactive toward oxidative addition. nih.govacs.org

Kinetic studies on related systems show that for aryl chlorides, the rate of oxidative addition typically has a first-order dependence on the aryl chloride concentration, indicating this step is rate-limiting. ua.edu Conversely, for more reactive aryl bromides, the reaction rate can become independent of the aryl bromide concentration, suggesting that a different step, such as ligand dissociation from a Pd(0)L₂ complex to form the active L₁Pd(0) species, becomes rate-limiting. ua.edu

Following oxidative addition, the resulting L-Pd(II)-Ar(X) complex undergoes transmetalation. In this step, the organic group from a main group organometallic reagent (e.g., an organoboron compound) or the deprotonated nucleophile (e.g., an amide) is transferred to the palladium center, displacing the halide. acs.orgacs.org

Mechanistic and computational studies suggest that, similar to oxidative addition, this step is also facilitated by a monoligated palladium center. acs.org The steric bulk of the DTBNpP ligand encourages the formation of a three-coordinate intermediate by preventing the coordination of a second ligand, thereby opening a vacant site for the incoming nucleophile. nih.govacs.org In Suzuki-Miyaura couplings, this process often proceeds through a tetracoordinate intermediate with a Pd-O-B linkage. acs.org For both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, evidence points to the transmetalation intermediate in the catalytic cycle being a monoligated L₁Pd(II) species. acs.orgacs.org

Table 2: Role of DTBNpP Ligand in the Catalytic Cycle
Catalytic StepProposed IntermediateRole of DTBNpP LigandSource
ActivationL-Pd(0)Facilitates reduction from Pd(II) to Pd(0) via reductive elimination. nsf.govacs.org
Oxidative Addition(DTBNpP)Pd(Ar)XSteric bulk and electron-donating character promote the formation of highly reactive L₁Pd(0), accelerating the addition of Ar-X. nih.govacs.orgacs.org
Transmetalation(DTBNpP)Pd(Ar)(Nu)Steric hindrance favors a monoligated L₁Pd(II) intermediate, creating a vacant coordination site for the nucleophile (Nu). acs.orgacs.org
Reductive EliminationL-Pd(0) + Ar-NuSteric crowding on the L-Pd(Ar)(Nu) complex promotes the final bond-forming step and regenerates the active catalyst. nih.govacs.org

Reductive Elimination Dynamics

Reductive elimination is a critical step in palladium-catalyzed cross-coupling reactions, leading to the formation of the desired carbon-carbon or carbon-heteroatom bond and the regeneration of the active catalyst. The efficiency of this step is significantly influenced by the steric and electronic properties of the ligands coordinated to the palladium center. For catalysts featuring bulky phosphine ligands like di-tert-butylneopentylphosphine (B1584642) (DTBNpP), reductive elimination is generally favored from three-coordinate palladium(II) intermediates. nih.govacs.org

The rate of reductive elimination from arylpalladium amido complexes has been shown to be inversely dependent on the concentration of added phosphine ligand, which suggests that the process occurs from a three-coordinate species formed by ligand dissociation. nih.gov Studies on related systems with bulky phosphine ligands have demonstrated that reductive elimination is significantly faster from three-coordinate complexes compared to their four-coordinate counterparts. nih.gov For instance, a three-coordinate palladium amido complex with the bulky P(t-Bu)3 ligand undergoes reductive elimination with a half-life of 20 minutes at -10 °C. nih.gov In contrast, a four-coordinate complex requires a much higher temperature of 75 °C to achieve a similar rate. nih.gov

The steric bulk of the DTBNpP ligand in the Gen. 3 palladacycle plays a crucial role in promoting the formation of the coordinatively unsaturated species necessary for facile reductive elimination. acs.org This steric pressure helps to overcome the activation barrier for the bond-forming step. While direct kinetic studies on the reductive elimination from the DTBNpP Palladacycle Gen. 3 itself are not extensively detailed in the provided search results, the general principles derived from studies of structurally similar, bulky phosphine-ligated palladium complexes are applicable. nih.govacs.org The formation of arenes as a side product can sometimes be observed during amination reactions, which arises from competitive β-hydride elimination from the amidoaryl intermediate. researchgate.net The ratio of the desired amine to the arene byproduct is influenced by both the steric and electronic properties of the ligand and the substrates. researchgate.net

Role of Monoligated Palladium Species (LPd(0))

A significant body of evidence from computational, kinetic, and experimental studies points to the monoligated palladium(0) species, L1Pd(0), as the key active catalyst in many cross-coupling reactions. nih.govacs.org This is particularly true for reactions employing bulky, electron-rich phosphine ligands such as DTBNpP. researchgate.netacs.org The this compound is a precatalyst designed to efficiently generate this highly reactive monoligated Pd(0) species under catalytic conditions. ua.eduacs.org

The formation of the L1Pd(0) species is critical because it is more reactive in the oxidative addition step, the first step in the catalytic cycle, compared to more coordinatively saturated palladium(0) complexes like L2Pd(0). nih.gov The steric bulk of the DTBNpP ligand disfavors the formation of bis-ligated Pd(0) complexes, thus promoting the generation of the more active monoligated species. nih.govacs.org While the L1Pd(0) species is highly active, it is also unstable and typically not isolated. nih.govacs.org Therefore, the use of precatalysts like the this compound provides a practical and efficient way to generate the active catalyst in situ. ua.eduacs.org

The activation of the palladacycle precatalyst to the active L1Pd(0) species is a crucial step. researchgate.net In some cases, the formation of a palladacycle can be a deactivation pathway if it is too stable and does not readily convert to the active Pd(0) species. researchgate.net However, in toluene, the DTBNpP system shows clean formation of the active Pd(0) species without competing palladacycle formation that can occur in other solvents like acetonitrile/water. researchgate.net Mechanistic studies have shown that enolizable ketones can act as effective activators for the reduction of related Pd(II) precatalysts to the active Pd(0) species in the presence of a base. nsf.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of palladium-catalyzed reactions. researchgate.netrsc.org These methods provide valuable insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways, which are often difficult to determine experimentally.

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in understanding the activation of palladium precatalysts and the elementary steps of the catalytic cycle. researchgate.netrsc.org For instance, DFT studies have been used to investigate the C-H activation step, revealing different preferred mechanisms for mononuclear and binuclear palladium complexes. rsc.org While specific DFT studies focused solely on this compound were not found in the search results, the principles from related systems are highly relevant.

Steric and Electronic Parameter Correlations (e.g., Cone Angles)

The steric and electronic properties of phosphine ligands are key determinants of their effectiveness in palladium-catalyzed cross-coupling reactions. researchgate.netnsf.gov These properties are often quantified using various parameters, with the Tolman cone angle (θ) being a widely used descriptor for steric bulk. nsf.govresearchgate.net

The DTBNpP ligand possesses a large cone angle, which is believed to be a major contributor to its high catalytic activity, particularly in the amination of aryl bromides. researchgate.net The increased steric bulk compared to other ligands like tri(tert-butyl)phosphine (TTBP) appears to correlate with higher catalytic activity. researchgate.net The cone angle for DTBNpP has been calculated and compared to other neopentylphosphine ligands, showing that replacing tert-butyl groups with neopentyl substituents significantly increases the steric demand. nsf.gov

It is important to note that while the cone angle is a useful parameter, it is a simplified model and does not always capture the full complexity of steric interactions within a catalyst. nsf.gov More advanced methods, such as the exact cone angle (θ°) and solid cone angle (Ω), have been developed to provide a more accurate representation of a ligand's steric profile. nsf.govresearchgate.net The interplay between steric and electronic factors is crucial; for example, while DTBNpP has a larger cone angle, TTBP is a stronger electron donor, which may explain its higher activity in the amination of aryl chlorides. researchgate.net

Below is a data table summarizing some of the key properties and findings related to the ligands and catalysts discussed:

FeatureFindingReference(s)
Reductive Elimination Faster from three-coordinate than four-coordinate complexes for bulky phosphines. nih.gov
Rate is inversely dependent on added ligand concentration. nih.gov
Active Species Monoligated L1Pd(0) is the key active species in many cross-coupling reactions. nih.govacs.org
This compound is a precatalyst for generating L1Pd(0). ua.eduacs.org
Catalyst Activation Clean formation of active Pd(0) in toluene. researchgate.net
Enolizable ketones can act as activators for Pd(II) precatalysts. nsf.gov
DFT Studies Elucidate reaction mechanisms and structures of intermediates. researchgate.netrsc.org
Support the role of monoligated Pd(0) species. acs.org
Steric Parameters DTBNpP has a large cone angle, correlating with high activity. researchgate.net
Replacing tert-butyl with neopentyl groups increases the cone angle. nsf.gov

Applications of Dtbnpp Palladacycle Gen. 3 in Advanced Synthetic Transformations

C-N Cross-Coupling Reactions

The construction of carbon-nitrogen bonds is a cornerstone of pharmaceutical and materials science. The DTBNpP Palladacycle Gen. 3 has proven to be a highly effective catalyst for these transformations.

Buchwald-Hartwig Amination of Aryl Halides

The Buchwald-Hartwig amination is a powerful method for synthesizing arylamines. wikipedia.org The this compound demonstrates remarkable efficacy in this reaction, facilitating the coupling of a wide array of amines with aryl halides. wikipedia.orgacs.org

Research has shown that the air-stable complex Pd(η3-allyl)(DTBNpP)Cl serves as a highly efficient precatalyst for the arylation of amines with aryl bromides and chlorides under mild conditions, achieving yields between 74% and 98%. acs.org Amination reactions involving aryl bromides can be conducted with 1-2 mol % of the precatalyst at temperatures ranging from 23-50 °C, without the need for an inert atmosphere. acs.org For the more challenging aryl chlorides, the C-N coupling occurs at relatively lower temperatures (80–100 °C) and catalyst loadings (1 mol %) compared to in situ generated catalysts. acs.org

Studies have highlighted that enolizable ketones can act as effective activators for palladium(II) precatalysts in the amination of aryl bromides. nsf.gov For instance, 3-pentanone (B124093) has been identified as a particularly effective activator for N-arylation reactions catalyzed by [(DTBNpP)PdCl2]2. nsf.gov

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
4-Bromoanisole (B123540)AnilinePd(η3-allyl)(DTBNpP)ClToluene (B28343), rt, 3-6 h95 acs.org
4-ChlorotolueneAnilinePd(η3-allyl)(DTBNpP)ClToluene, 100 °C85 acs.org
BromobenzeneAniline[(DTBNpP)PdCl2]2 / 3-pentanoneToluene, 22 °C>99 nsf.gov

Substrate Scope and Functional Group Tolerance

The this compound exhibits a broad substrate scope and high functional group tolerance in Buchwald-Hartwig amination reactions. It effectively catalyzes the coupling of both primary and secondary amines with a variety of aryl bromides and chlorides. acs.org The reaction accommodates a wide range of functional groups on both the aryl halide and the amine, making it a versatile tool for the synthesis of complex molecules. acs.orgchemrxiv.org

The catalyst system is compatible with various solvents, including toluene and ethereal solvents like THF and 1,4-dioxane. libretexts.org While the reactions are typically conducted under an inert atmosphere, especially with aryl chlorides at elevated temperatures, the amination of aryl bromides can often be performed in the presence of air. acs.orglibretexts.org

C-C Cross-Coupling Reactions

The formation of carbon-carbon bonds is fundamental to the construction of complex organic scaffolds. The this compound has demonstrated significant utility in several key C-C cross-coupling reactions.

α-Arylation of Ketones

The α-arylation of ketones is a valuable transformation for the synthesis of α-aryl ketones, which are prevalent in pharmaceuticals and natural products. The combination of di-tert-butylneopentylphosphine (B1584642) (DTBNpP) and palladium(II) acetate (B1210297) provides an efficient catalytic system for this reaction. ua.eduresearchgate.net

Aryl bromides can be coupled with ketones using 0.25-0.5 mol % of the Pd(OAc)2/DTBNpP catalyst in toluene at 50 °C. ua.eduresearchgate.net More challenging aryl chlorides require slightly higher catalyst loadings (0.5-2.0 mol %) and temperatures (80 °C). ua.eduresearchgate.net This methodology also provides an efficient route for the synthesis of benzofurans through the coupling of 2-bromophenol (B46759) with ketones. ua.edu

Aryl HalideKetoneCatalyst SystemConditionsYield (%)Reference
4-ChlorotoluenePropiophenonePd(OAc)2/DTBNpPToluene, 80 °C92 ua.edu
4-BromoanisolePropiophenonePd(OAc)2/DTBNpPToluene, 50 °C98 ua.edu
2-BromophenolAcetophenonePd/DTBNpPToluene, 80 °C85 ua.edu

Heck Coupling Reactions: Olefin Isomerization Control

The Heck coupling reaction is a powerful tool for the arylation of alkenes. A key challenge in Heck couplings with cyclic alkenes is controlling the isomerization of the double bond in the product. Research has shown that the choice of phosphine (B1218219) ligand can significantly influence the outcome of this isomerization. ua.edu

Specifically, the use of DTBNpP as a ligand in the Heck coupling of 2,3-dihydrofuran (B140613) promotes a high degree of alkene isomerization, leading to the selective formation of 2-aryl-2,3-dihydrofuran. ua.eduresearchgate.net This is in contrast to other neopentyl phosphine ligands, such as trineopentylphosphine (TNpP), which favor the formation of the isomeric 2-aryl-2,5-dihydrofuran. ua.edu This complementary selectivity provides a valuable method for controlling the regiochemical outcome of the reaction. ua.edu

Sonogashira Coupling Reactions: Copper-Free Methodologies

The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of alkyne chemistry. rsc.org Traditionally, this reaction requires a copper co-catalyst. However, the development of copper-free methodologies is highly desirable to avoid potential issues with copper contamination. rsc.org

A novel application of the air-stable, monoligated precatalyst [DTBNpP]Pd(crotyl)Cl has been identified for room-temperature, copper-free Sonogashira couplings. nih.govacs.org This system has proven effective for coupling challenging aryl bromides and alkynes. nih.govacs.org The mild reaction conditions, utilizing TMP as a base in dimethyl sulfoxide (B87167) (DMSO), afford excellent yields (up to 97%) and exhibit broad functional group tolerability. nih.govacs.org This methodology represents a significant advancement, offering a reliable and facile alternative to traditional Sonogashira conditions. nih.govresearchgate.net

Aryl BromideAlkyneCatalyst SystemConditionsYield (%)Reference
4-BromotoluenePhenylacetylene[DTBNpP]Pd(crotyl)ClDMSO, TMP, rt97 nih.gov
1-Bromo-4-nitrobenzene1-Octyne[DTBNpP]Pd(crotyl)ClDMSO, TMP, rt85 nih.gov
2-BromopyridineEthynylbenzene[DTBNpP]Pd(crotyl)ClDMSO, TMP, rt91 nih.gov

Comparative Studies and Catalyst Optimization Strategies

Comparison with Other Palladium Ligands and Precatalysts

The landscape of palladium catalysis is rich with a variety of ligands and precatalysts, each with its own set of strengths and weaknesses. Understanding where DTBNpP Palladacycle Gen. 3 fits within this landscape is crucial for its effective application.

Tri(tert-butyl)phosphine (TTBP) is a well-established, sterically demanding and electron-rich phosphine (B1218219) ligand that has seen widespread use in cross-coupling reactions. nih.gov The development of bulky phosphine ligands was a significant breakthrough, enabling the coupling of challenging substrates like aryl chlorides. nih.gov The steric bulk of these ligands is thought to promote the formation of the catalytically active monoligated Pd(0) species and facilitate the reductive elimination step. nih.govnih.gov

Comparative studies have shown that Di(tert-butyl)neopentylphosphine (DTBNpP), the ligand in the this compound, often provides catalysts with comparable or even superior activity for the Hartwig-Buchwald amination of aryl bromides under mild conditions when compared to TTBP. nih.gov The increased activity of the DTBNpP-derived catalyst in C-N coupling has been attributed to its larger calculated cone angle compared to TTBP. acs.org However, for the amination of aryl chlorides at elevated temperatures, TTBP-derived catalysts can sometimes exhibit higher activity, a phenomenon potentially linked to TTBP being a stronger electron donor. nih.gov

The following table provides a comparative overview of the performance of DTBNpP and TTBP in the Hartwig-Buchwald amination of 4-bromoanisole (B123540) and aniline.

Catalyst SystemReaction Time (h)Conversion (%)Conditions
Pd(η³-allyl)(DTBNpP)Cl443Toluene (B28343), Room Temperature
in situ Pd₂(dba)₃/DTBNpP428Toluene, Room Temperature
Pd(η³-allyl)(DTBNpP)Cl9100Toluene, Room Temperature
in situ Pd₂(dba)₃/DTBNpP938Toluene, Room Temperature

This table illustrates the superior performance of the preformed Pd(η³-allyl)(DTBNpP)Cl precatalyst over the in situ generated system in the amination of an aryl bromide. acs.org

The Buchwald group has developed a series of highly active and versatile palladacycle precatalysts, each generation offering improvements in ease of activation, stability, and scope. sigmaaldrich.com These palladacycles are characterized by a biphenyl-based scaffold and have become indispensable tools in modern organic synthesis. sigmaaldrich.com

G1 and G2 Palladacycles: The first-generation (G1) precatalysts required a strong base for activation, while the second-generation (G2) improved upon this by allowing for activation with weaker bases at room temperature. sigmaaldrich.com However, G1 and G2 precatalysts had limitations in accommodating very bulky ligands. nih.govsigmaaldrich-jp.com

G3 Palladacycles: The third-generation (G3) precatalysts, to which this compound belongs, feature a methanesulfonate (B1217627) (OMs) anion instead of a chloride. sigmaaldrich-jp.com This modification allows them to accommodate extremely bulky phosphine ligands and enhances their stability in solution. sigmaaldrich.com The activation of G3 precatalysts generates a catalytically active LPd(0) species, a methanesulfonate salt, and carbazole (B46965). sigmaaldrich.com

G4 and G5 Palladacycles: To address potential issues with the carbazole byproduct, which can in some cases inhibit the catalyst, fourth-generation (G4) and fifth-generation (G5) precatalysts were developed. sigmaaldrich-jp.comdigitellinc.com G4 precatalysts have a methylated amino group on the biphenyl (B1667301) scaffold, while G5 precatalysts have an arylated one. sigmaaldrich-jp.com These modifications lead to the formation of N-methylcarbazole and N-phenylcarbazole, respectively, upon activation. digitellinc.com Comparative studies have shown that in certain C-N coupling reactions, G4 catalysts can be more active than their G3 and G5 counterparts. digitellinc.com For instance, in the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene, the (RuPhos)Pd G4 catalyst showed the highest activity, yielding 55% of the product, compared to 3% for G3 and 27% for G5. digitellinc.com

The following table summarizes the key features of the different Buchwald palladacycle generations.

GenerationKey FeatureActivation ByproductLigand Scope
G1Phenethylamine (B48288) scaffold-Limited for bulky ligands
G2Aminobiphenyl scaffoldCarbazoleBroader than G1
G3 (e.g., this compound)Methanesulfonate anionCarbazoleAccommodates very bulky ligands
G4N-methylated aminobiphenylN-methylcarbazoleHigh solubility and activity
G5N-arylated aminobiphenylN-phenylcarbazoleHigh solubility and activity

Allyl-based palladium precatalysts, such as (η³-allyl)PdCl(L), are another important class of bench-stable and highly active catalysts. nih.govnih.gov These complexes activate via a different pathway than the Buchwald palladacycles. nih.gov Research has shown that the performance of allyl-based precatalysts can vary depending on the specific allyl ligand (e.g., allyl, crotyl, cinnamyl) and the ancillary ligand (phosphine or N-heterocyclic carbene). nih.gov

For instance, in Suzuki-Miyaura reactions, the relative activity of different allyl-based precatalysts is influenced by the reaction conditions and substrates. nih.gov While direct, comprehensive comparative studies between this compound and a wide range of allyl-based precatalysts are not extensively documented, it is known that the preformed Pd(η³-allyl)(DTBNpP)Cl complex is a highly efficient precatalyst for the arylation of amines and enolates. acs.org This air-stable complex allows for amination reactions of aryl bromides at room temperature and aryl chlorides at lower temperatures and catalyst loadings compared to the in-situ generated catalyst from Pd₂(dba)₃ and DTBNpP. acs.orgua.edu

Strategies for Enhancing Catalytic Activity and Selectivity

Optimizing the performance of a catalytic system is a cornerstone of synthetic chemistry. For this compound, several strategies can be employed to enhance its activity and selectivity in cross-coupling reactions.

The structure of the phosphine ligand is a critical determinant of the catalyst's performance. nih.govacs.org Key principles in ligand design include tuning the steric and electronic properties of the ligand to match the specific requirements of a reaction. acs.org

Steric Bulk: Increasing the steric bulk of a phosphine ligand, as seen with DTBNpP, generally favors the formation of coordinatively unsaturated Pd(0) species, which can enhance the rates of oxidative addition and reductive elimination. nih.gov The cone angle is a useful parameter for quantifying the steric bulk of a phosphine ligand. nih.gov

Electronic Properties: The electron-donating ability of the phosphine ligand also plays a crucial role. numberanalytics.com More electron-rich ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step. frontiersin.org

Bite Angle: For bidentate phosphine ligands, the bite angle (the P-Pd-P angle) is a critical parameter that influences both activity and selectivity. researchgate.net Fine-tuning the bite angle can help to control the geometry around the metal center and disfavor side reactions. researchgate.net

While DTBNpP is a monodentate ligand, the principles of ligand modification can be applied to develop new generations of catalysts with even better performance. For example, further modifications to the neopentyl group or the tert-butyl groups could be explored to fine-tune the steric and electronic properties of the ligand.

Beyond ligand design, the careful optimization of reaction parameters is essential for maximizing the efficiency of a catalytic process.

Solvent: The solvent can influence the solubility of the catalyst and reagents, as well as stabilize intermediates in the catalytic cycle. acs.org Solvents like toluene, dioxane, and THF are frequently employed in palladium-catalyzed cross-coupling reactions.

Temperature: The reaction temperature affects the rates of all elementary steps in the catalytic cycle. nih.gov While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or undesired side reactions. Therefore, finding the optimal temperature is crucial.

Catalyst Loading: Using the lowest possible catalyst loading is desirable for both economic and environmental reasons. sigmaaldrich-jp.com Optimization studies often aim to minimize the amount of catalyst required while maintaining high yields and reaction rates.

By systematically varying these parameters, it is possible to identify the optimal conditions for a specific transformation using this compound, leading to enhanced catalytic activity and selectivity.

Future Directions and Research Challenges

Development of Next-Generation DTBNpP-Based Precatalysts

The evolution of palladacycle precatalysts has been driven by the need for greater stability, broader ligand compatibility, and more reliable generation of the active Pd(0) species. The development from second-generation to third-generation precatalysts, including the DTBNpP variant, marked a significant leap forward. nih.gov A key innovation was the replacement of the chloride ligand found in second-generation precatalysts with a non-coordinating, electron-withdrawing methanesulfonate (B1217627) (mesylate) group. nih.govsigmaaldrich.com

This modification led to a new class of precatalysts with several advantages:

Enhanced Solution Stability: The G3 precatalysts exhibit remarkably longer life in solution compared to earlier generations. nih.govsigmaaldrich.com

Broader Ligand Scope: The mesylate-based scaffold can accommodate a wider range of sterically demanding and electron-rich phosphine (B1218219) ligands, which is crucial for coupling challenging substrates. nih.govsigmaaldrich.com

Facile Preparation: These advanced precatalysts can be synthesized in a straightforward manner from a common dimeric palladacycle intermediate. nih.gov

Future research in this area is directed towards creating even more advanced precatalyst architectures. Efforts are focused on modifying the aminobiphenyl backbone to further enhance solubility and catalytic activity. For instance, fourth-generation (G4) precatalysts have been developed by methylating the amino group of the biphenyl (B1667301) backbone, which can circumvent potential catalyst inhibition by carbazole (B46965), a byproduct of G3 activation, in certain reactions. sigmaaldrich.comsigmaaldrich-jp.com The goal is to design precatalysts that offer quantitative and rapid generation of the active LPd(0) catalyst under even milder conditions, with lower catalyst loadings, and with minimal formation of inhibitory byproducts. sigmaaldrich.com

Expanding the Scope of Catalytic Applications

DTBNpP Palladacycle Gen. 3 and related precatalysts are exceptionally effective for a variety of C-C and C-N bond-forming reactions, most notably the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. nih.govdntb.gov.ua The high activity and stability of these systems have enabled the coupling of previously difficult or unreactive substrates, such as electron-rich aryl chlorides and sterically hindered amines or boronic acids. researchgate.net

The ongoing challenge is to further broaden the synthetic utility of these catalysts. Research is actively exploring their application in a wider range of cross-coupling reactions, including C–O, C–S, and C–F bond formations. sigmaaldrich.com A significant area of focus is the development of protocols for new and challenging transformations, such as the cyanation of aryl chlorides, which traditionally requires high temperatures and specialized ligands. nih.gov The robustness of G3 palladacycles makes them ideal candidates for expanding the scope of such reactions to include more complex and functionally diverse molecules, which is of particular importance in pharmaceutical and materials science. acs.org

The table below illustrates the effectiveness of a third-generation palladacycle precatalyst in the Buchwald-Hartwig amination of challenging aryl chlorides, showcasing its ability to facilitate difficult couplings with high efficiency.

Performance of a G3 Palladacycle in the Amination of Aryl Chlorides
Aryl ChlorideAmineCatalyst Loading (mol %)Reaction Time (h)Yield (%)
4-ChloroanisoleMorpholine (B109124)0.51898
2-ChlorotolueneN-Methylaniline1.01895
4-ChlorobenzonitrileAniline1.01899
1-Chloro-4-(trifluoromethyl)benzenePiperidine0.51896

This table presents representative data adapted from studies on third-generation Buchwald precatalysts to demonstrate their general efficacy.

Advanced Spectroscopic and Computational Mechanistic Elucidation

A deep understanding of the catalyst's activation mechanism and the entire catalytic cycle is crucial for rational catalyst design and reaction optimization. The mechanism of palladacycle activation, which involves the reduction of the Pd(II) precatalyst to the active Pd(0) species, is a key area of investigation. nih.gov Advanced analytical techniques are indispensable for these studies.

Spectroscopic studies play a pivotal role in identifying and characterizing reaction intermediates. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ³¹P) and 2D techniques, has been extensively used to analyze the structure of G3 precatalysts, study their solvent-dependent isomerization, and identify impurities that could affect catalytic performance. mdpi.com For example, ¹H NMR has been used to monitor the reaction of a palladacycle with a base to understand the activation step. figshare.com Other techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can provide real-time kinetic data on the formation of organopalladium complexes in solution. pkusz.edu.cn

Computational studies , particularly using Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms at a molecular level. acs.org These methods allow researchers to:

Model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Calculate the energy barriers of different reaction pathways to identify the rate-determining step. acs.org

Analyze the structure of transition states to understand the origins of reactivity and selectivity. nih.govresearchgate.net

Predict the effect of ligand and substrate modifications on catalytic efficiency.

Combined experimental and computational studies have provided critical insights, such as confirming that C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway and that monoligated Pd(0) species are key intermediates in the catalytic cycle. acs.orgnih.gov Future research will continue to leverage these advanced methods to unravel subtle mechanistic details, leading to the development of catalysts with predictable and superior performance.

Sustainable and Green Chemistry Aspects in Palladacycle Catalysis

The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes. acs.org In this context, palladium-catalyzed reactions present both challenges, due to the cost and toxicity of the metal, and opportunities for significant improvement. researchgate.net Highly active precatalysts like this compound contribute positively to green chemistry in several ways.

High Catalytic Efficiency: The exceptional activity of G3 palladacycles allows for significantly lower catalyst loadings (often in the parts-per-million range), which reduces the amount of palladium required and simplifies the removal of residual metal from the final product—a critical issue in the pharmaceutical industry. researchgate.net

Atom Economy: Cross-coupling reactions are inherently atom-economical, and the high yields achieved with modern catalysts minimize the generation of chemical waste.

Future research is aimed at further enhancing the "greenness" of palladacycle catalysis. Key challenges include the development of robust systems that can operate efficiently in environmentally benign solvents, such as water or bio-based solvents, instead of traditional volatile organic compounds. dntb.gov.ua Another major goal is the development of effective catalyst recycling strategies. While homogeneous catalysts like this compound are difficult to recover, research into immobilizing these complexes on solid supports or using novel separation techniques could lead to recyclable systems, further improving the economic and environmental sustainability of these powerful synthetic methods. researchgate.net

Q & A

Q. How is DTBNpP Palladacycle Gen. 3 synthesized and characterized methodologically?

The synthesis involves palladium(II) coordination with methanesulfonato, di-t-butylneopentylphosphine (DTBNpP), and 2’-amino-1,1’-biphenyl-2-yl ligands. Key steps include ligand exchange under inert conditions and purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for ligand integration analysis, X-ray diffraction (XRD) for structural confirmation, and inductively coupled plasma mass spectrometry (ICP-MS) to verify palladium content (≥98% purity) .

Q. What are the standard catalytic applications of this compound in cross-coupling reactions?

This precatalyst is optimized for C–C and C–N bond-forming reactions, particularly in challenging substrates like sterically hindered aryl halides. Its efficacy is demonstrated in Suzuki-Miyaura couplings, where the DTBNpP ligand enhances oxidative addition rates and stabilizes Pd(0) intermediates. Reaction protocols typically use mild bases (e.g., K3_3PO4_4) and tolerate diverse functional groups .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

Due to air sensitivity, the compound must be stored under inert gas (Ar/N2_2) at –20°C. Prior to use, it should be equilibrated to room temperature in a glovebox. Solvent compatibility tests in dichloromethane (DCM) or toluene show minimal decomposition over 48 hours when stored anhydrously .

Advanced Research Questions

Q. How do ligand σ-donor strength and steric bulk in this compound influence reaction mechanisms?

The di-t-butylneopentylphosphine ligand’s strong σ-donor properties favor Pd(II)/Pd(IV) redox cycles in C–H activation, as shown in stereochemical studies. For example, alkylation with primary iodides proceeds via an SN2-Pd mechanism (stereoinversion), contrasting with amide-directed palladacycles that follow oxidative addition (stereoretention). DFT calculations validate these pathways .

Q. How can researchers reconcile discrepancies in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from solvent polarity, substrate steric effects, or trace moisture. Systematic benchmarking under standardized conditions (e.g., substrate scope, temperature, solvent) is critical. For example, catalytic turnover (TON) in aryl chlorides drops significantly in polar aprotic solvents (e.g., DMF) versus non-polar media (toluene) due to ligand dissociation .

Q. What methodologies elucidate stereochemical outcomes in DTBNpP-mediated alkylation reactions?

Isotopic labeling (e.g., vicinal dideuterium probes) combined with 1^{1}H/2^{2}H NMR analysis tracks stereochemical inversion or retention. Kinetic isotope effect (KIE) studies and Eyring plots further distinguish between concerted (SN2) and stepwise (oxidative addition) mechanisms. Single-crystal XRD of intermediates provides structural evidence .

Q. How does this compound compare to other Gen. 3 palladacycles (e.g., RockPhos, TrixiePhos) in directing-group-assisted C–H functionalization?

Unlike TrixiePhos (binaphthyl backbone), DTBNpP’s neopentyl groups reduce steric congestion, enabling faster transmetalation in bulky substrates. Comparative studies show DTBNpP achieves higher TONs (up to 1,200) in aryl ether couplings, attributed to its faster ligand exchange kinetics .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing catalytic efficiency data?

Use nonlinear regression to fit Michaelis-Menten kinetics for turnover rates. Pairwise t-tests or ANOVA compare yields across reaction conditions. For mechanistic studies, Eyring analysis (ln(k/T) vs. 1/T) distinguishes enthalpy/entropy contributions .

Q. How to design experiments isolating ligand effects from solvent/substrate variables?

Employ a factorial design varying ligand (DTBNpP vs. Mor-Dalphos), solvent (DCM vs. THF), and substrate (aryl bromide vs. chloride). Monitor reaction progress via GC-MS or in situ IR. Control experiments with ligand-free Pd precursors quantify ligand-specific contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.